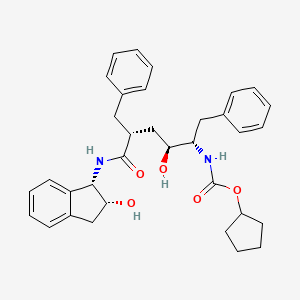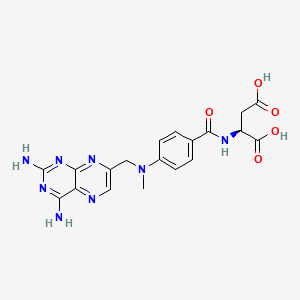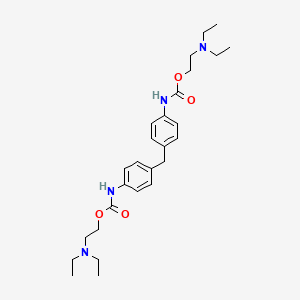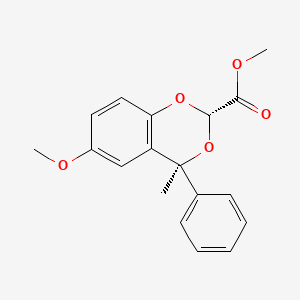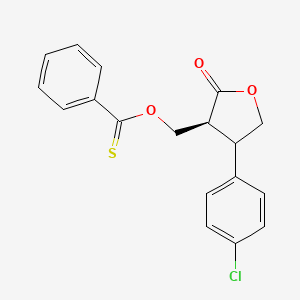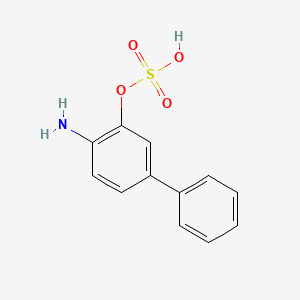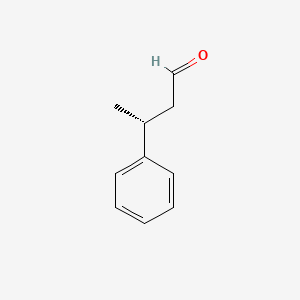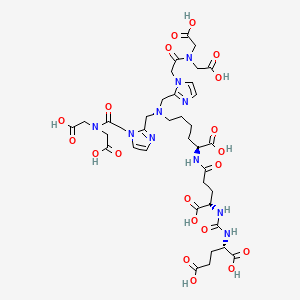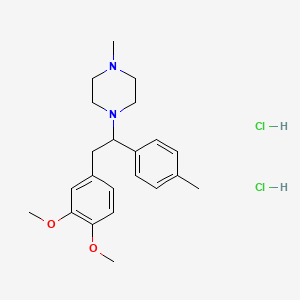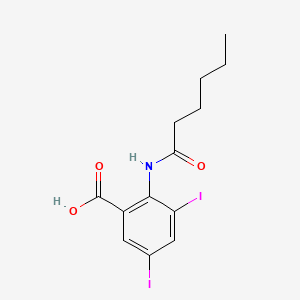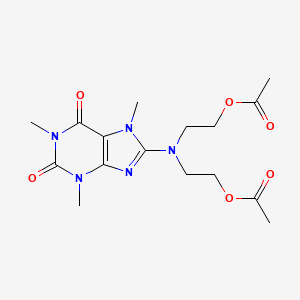
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(diethylamino)ethyl)-1,3-dimethyl-8-((1-(hydroxymethyl)propyl)amino)-, monohydrochloride, (+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(diethylamino)ethyl)-1,3-dimethyl-8-((1-(hydroxymethyl)propyl)amino)-, monohydrochloride, (±)- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple functional groups such as diethylamino, hydroxymethyl, and dimethyl groups. It is often used in various scientific research applications due to its diverse chemical properties.
准备方法
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(diethylamino)ethyl)-1,3-dimethyl-8-((1-(hydroxymethyl)propyl)amino)-, monohydrochloride, (±)- involves several steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the diethylaminoethyl and hydroxymethylpropyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diethylamino group can be reduced to form secondary or primary amines.
Substitution: The dimethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(diethylamino)ethyl)-1,3-dimethyl-8-((1-(hydroxymethyl)propyl)amino)-, monohydrochloride, (±)- is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and cellular processes. In medicine, it has potential applications in drug development, particularly for targeting specific molecular pathways. In industry, it is used in the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can interact with amino acid residues in the active site of enzymes, while the hydroxymethylpropyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Compared to other similar compounds, 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(diethylamino)ethyl)-1,3-dimethyl-8-((1-(hydroxymethyl)propyl)amino)-, monohydrochloride, (±)- stands out due to its unique combination of functional groups. Similar compounds include:
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-3-((phenylmethyl)amino)propyl)-8-((phenylmethyl)amino)-, monohydrochloride
- 1H-Purine-2,6-dione, 3,7-dihydro-7-(hydroxymethyl)-1,3-dimethyl These compounds share the purine core but differ in the substituents attached to the core, leading to different chemical and biological properties.
属性
CAS 编号 |
119256-88-1 |
|---|---|
分子式 |
C17H31ClN6O3 |
分子量 |
402.9 g/mol |
IUPAC 名称 |
7-[2-(diethylamino)ethyl]-8-(1-hydroxybutan-2-ylamino)-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C17H30N6O3.ClH/c1-6-12(11-24)18-16-19-14-13(15(25)21(5)17(26)20(14)4)23(16)10-9-22(7-2)8-3;/h12,24H,6-11H2,1-5H3,(H,18,19);1H |
InChI 键 |
QEFHGOPYVPSIMT-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)NC1=NC2=C(N1CCN(CC)CC)C(=O)N(C(=O)N2C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


